molecular formula C15H12O4 B12494289 2-Oxo-2-phenylethyl 4-hydroxybenzoate

2-Oxo-2-phenylethyl 4-hydroxybenzoate

Cat. No.: B12494289
M. Wt: 256.25 g/mol
InChI Key: PJFZYVHBWQRRIU-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-hydroxybenzoate is an organic compound with a unique structure that combines a phenyl group, a ketone, and a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-oxo-2-phenylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxy group on the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: The major products are carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzoates.

Scientific Research Applications

2-Oxo-2-phenylethyl 4-hydroxybenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. For example, it may inhibit enzymes involved in the biosynthesis of aromatic compounds, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor in the synthesis of 2-Oxo-2-phenylethyl 4-hydroxybenzoate.

    2-Oxo-2-phenylethanol: Another precursor used in the synthesis.

    2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate: A structurally similar compound with two hydroxy groups on the benzoate moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

phenacyl 4-hydroxybenzoate

InChI

InChI=1S/C15H12O4/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2

InChI Key

PJFZYVHBWQRRIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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